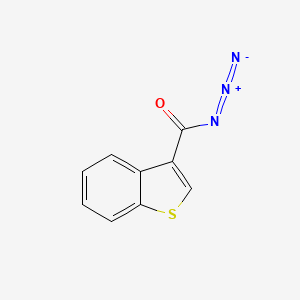

1-Benzothiophene-3-carbonyl azide

Description

Structure

3D Structure

Properties

CAS No. |

78676-35-4 |

|---|---|

Molecular Formula |

C9H5N3OS |

Molecular Weight |

203.22 g/mol |

IUPAC Name |

1-benzothiophene-3-carbonyl azide |

InChI |

InChI=1S/C9H5N3OS/c10-12-11-9(13)7-5-14-8-4-2-1-3-6(7)8/h1-5H |

InChI Key |

GQNXDXRNNCSCGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Significance of Benzothiophene Scaffolds in Modern Organic Synthesis

The benzothiophene (B83047) core, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged structure in the realm of organic and medicinal chemistry. numberanalytics.com Its structural rigidity and electron-rich nature make it a versatile starting point for the synthesis of a wide array of complex molecules. numberanalytics.com Benzothiophene and its derivatives are integral components in the development of pharmaceuticals, agrochemicals, and organic materials. benthamdirect.com

The unique physicochemical properties of the benzothiophene scaffold, including its ability to engage in various chemical transformations, have led to its incorporation into numerous biologically active compounds. numberanalytics.comresearchgate.net These derivatives have demonstrated a broad spectrum of pharmacological activities. benthamdirect.comnih.gov The stability of the benzothiophene ring system, coupled with the potential for functionalization at various positions, allows for the fine-tuning of molecular properties to achieve desired biological effects or material characteristics. This inherent versatility solidifies the importance of the benzothiophene scaffold as a cornerstone in the construction of functional organic molecules. numberanalytics.com

Synthetic Utility of Azide Functional Groups

Organic azides, characterized by the energetic -N₃ group, are highly versatile functional groups in organic synthesis. nih.govnih.gov Their utility stems from a rich and diverse reactivity profile, enabling their participation in a multitude of chemical transformations. nih.gov The azide (B81097) group can be readily converted into a primary amine, a fundamental building block in many organic molecules, through reduction methods like the Staudinger reaction or catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com This makes azides valuable as "masked" primary amine synthons. nih.govmasterorganicchemistry.com

Furthermore, azides are key participants in several name reactions of significant synthetic importance. The Curtius rearrangement, for instance, transforms acyl azides into isocyanates, which are themselves versatile intermediates for the synthesis of amines, ureas, and carbamates. nih.govwikipedia.orgbyjus.com The Huisgen 1,3-dipolar cycloaddition, often referred to as a "click" reaction, allows for the efficient and specific formation of triazole rings from azides and alkynes. wikipedia.org The ability of azides to undergo these and other reactions, such as the aza-Wittig reaction and various cycloadditions, underscores their broad synthetic utility. nih.gov

Research Trajectories of 1 Benzothiophene 3 Carbonyl Azide As a Versatile Synthon

The compound 1-Benzothiophene-3-carbonyl azide (B81097) stands at the intersection of the stable, versatile benzothiophene (B83047) scaffold and the highly reactive azide functional group. This unique combination positions it as a powerful synthon—a synthetic building block—for the creation of a diverse range of more complex heterocyclic compounds. The primary research trajectory for this molecule involves leveraging the reactivity of the acyl azide moiety, particularly through the Curtius rearrangement.

The Curtius rearrangement of 1-Benzothiophene-3-carbonyl azide provides a direct route to 3-isocyanato-1-benzothiophene. nih.govwikipedia.org This isocyanate intermediate is highly susceptible to nucleophilic attack, opening up a plethora of synthetic possibilities. For example, reaction with water leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield 3-amino-1-benzothiophene. byjus.com Alternatively, reaction with alcohols or amines affords the corresponding carbamates and ureas, respectively. nih.govwikipedia.org These transformations provide access to a variety of substituted benzothiophene derivatives that would be challenging to synthesize through other routes.

Synthetic Routes to 1-Benzothiophene-3-carbonyl Azide and its Analogs

The synthesis of 1-benzothiophene-3-carbonyl azide, a reactive intermediate valuable in organic synthesis, is approached through various methodologies. These range from traditional multi-step procedures to more advanced, sustainable techniques. The following sections detail the synthetic pathways for obtaining this compound and its derivatives, focusing on the chemical transformations involved.

Mechanistic and Theoretical Investigations of 1 Benzothiophene 3 Carbonyl Azide Reactions

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry serves as a powerful tool to predict and rationalize the behavior of molecules and the course of chemical reactions. For 1-Benzothiophene-3-carbonyl azide (B81097), such studies would provide invaluable insights.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in mapping out the potential energy surfaces of reactions, allowing for the characterization of transition states and intermediates. For the reactions of 1-Benzothiophene-3-carbonyl azide, DFT calculations would be essential to elucidate the step-by-step mechanisms, for instance, in Curtius rearrangements or cycloaddition reactions. Currently, there are no specific DFT studies available in the literature that focus on the reaction mechanisms of this particular azide.

Frontier Molecular Orbital (HOMO-LUMO) Analysis of 1-Benzothiophene-3-carbonyl azide and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. An analysis of the HOMO-LUMO energies and their spatial distribution for 1-Benzothiophene-3-carbonyl azide would predict its reactivity in various reactions, such as pericyclic reactions. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. Specific HOMO-LUMO data for 1-Benzothiophene-3-carbonyl azide are not present in the surveyed literature.

Molecular Electrostatic Potential (MEP) Mapping to Predict Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This visual tool is highly effective in predicting where a molecule is likely to be attacked by other reagents. For 1-Benzothiophene-3-carbonyl azide, an MEP map would identify the most probable sites for electrophilic and nucleophilic attack, offering a predictive model of its chemical behavior. However, no such maps have been published for this compound.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of bonding orbitals, which are all key to understanding a molecule's stability and resonance. An NBO analysis of 1-Benzothiophene-3-carbonyl azide would offer deep insights into its electronic stability and the distribution of charge across the molecule. This specific analysis for the target compound is not found in existing research.

Spectroscopic Characterization of 1-Benzothiophene-3-carbonyl azide and its Reaction Intermediates

Spectroscopic methods are fundamental for the structural elucidation of molecules and for detecting transient species formed during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. In the context of reaction mechanisms, NMR can be used to identify and characterize reaction intermediates, providing direct evidence for a proposed pathway. For reactions involving 1-Benzothiophene-3-carbonyl azide, such as its thermal or photochemical decomposition, NMR studies would be crucial for identifying transient species like isocyanates or nitrenes. To date, no NMR spectroscopic data for intermediates in the reactions of 1-Benzothiophene-3-carbonyl azide have been reported in the scientific literature.

Kinetic and Thermodynamic Profiling of 1-Benzothiophene-3-carbonyl azide Transformations

The transformations of 1-Benzothiophene-3-carbonyl azide are governed by kinetic and thermodynamic factors, which can be investigated through thermal and photochemical studies. These studies reveal the reaction pathways, product distributions, and underlying energy landscapes.

Thermally induced reactions of benzothiophene (B83047) azides often lead to intramolecular cyclization products. For instance, flash vacuum pyrolysis (FVP) of the related 2-acetyl-3-azido mdpi.combenzothiophene at 300 °C results in the formation of 3-methyl mdpi.combenzothieno[3,2-c]isoxazole, a kinetically favored product. semanticscholar.org At higher temperatures (above 500 °C), this can rearrange to a more thermodynamically stable heteroindoxyl product, though often in lower yields due to decomposition. semanticscholar.org Similarly, thermolysis of other azidobenzo[b]thiophenes in solution can yield fused pyrrole (B145914) or benzothienoisoxazole products, demonstrating that the reaction outcome is sensitive to the substituent pattern and reaction conditions. researchgate.net

Photochemical studies, particularly with ultrafast spectroscopy on analogous aromatic carbonyl azides, provide deep insight into the kinetics of the primary decomposition step. Upon photoexcitation, 4-biphenyl carbonyl azide exhibits an extremely rapid decay of its first excited singlet state, with lifetimes as short as 0.3 picoseconds in nonpolar solvents. rsc.org Theoretical calculations suggest this ultrafast process is due to efficient excited-state potential energy surface crossings that facilitate the decomposition. rsc.org A key step is the decay to a singlet state where the azide group is bent, which precedes the loss of N₂. rsc.org This highlights a very low activation barrier in the excited state, making the photochemical decomposition highly efficient.

The kinetic and thermodynamic profile shows that 1-Benzothiophene-3-carbonyl azide is a versatile precursor whose reaction pathway can be directed by the choice of energy input (heat vs. light) and conditions, leading to different sets of products.

| Transformation Type | Conditions | Observed Products/Intermediates | Key Kinetic/Thermodynamic Findings |

| Thermal (FVP) | 300-550 °C | Benzothienoisoxazoles, Heteroindoxyls | Temperature-dependent product distribution; evidence for kinetic and thermodynamic products. semanticscholar.org |

| Thermal (Solution) | Refluxing Toluene | Fused Pyrroles | Reaction proceeds smoothly in solution to yield cyclized aromatic products. researchgate.net |

| Photochemical | UV Excitation (e.g., 266-308 nm) | Nitrene, Isocyanate | Ultrafast decay of the excited state (picosecond timescale); decomposition is efficient and solvent-dependent. rsc.org |

This table summarizes kinetic and thermodynamic data gathered from studies on analogous benzothiophene azide systems.

Applications of 1 Benzothiophene 3 Carbonyl Azide in Complex Molecule Synthesis

Utilization of 1-Benzothiophene-3-carbonyl azide (B81097) as a Versatile Building Block in Organic Synthesis

The primary role of 1-Benzothiophene-3-carbonyl azide as a versatile building block stems from its participation in the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of the acyl azide, which rearranges to form a highly reactive isocyanate intermediate, specifically 1-benzothiophen-3-yl isocyanate, with the loss of nitrogen gas. nih.govorganic-chemistry.orgwikipedia.org This transformation is exceptionally useful because the resulting isocyanate is a powerful electrophile that can be readily captured by a wide variety of nucleophiles. nih.govorganic-chemistry.org

This reactivity allows for the conversion of a single starting material into a diverse array of product types. For instance, the isocyanate can react with water to yield amines, with alcohols to form carbamates, or with other amines to produce urea (B33335) derivatives. nih.gov This versatility makes 1-benzothiophene-3-carbonyl azide a key starting point for introducing nitrogen-containing functionalities onto the benzothiophene (B83047) scaffold. The preparation of the azide itself is straightforward, typically achieved by treating the corresponding benzo[b]thiophene-3-carboxylic acid with an activating agent and an azide source.

Role in the Synthesis of Diverse Heterocyclic Compounds

The reactive nature of the isocyanate intermediate derived from 1-benzothiophene-3-carbonyl azide makes it a powerful tool for the construction of various heterocyclic structures.

The in-situ generated 1-benzothiophen-3-yl isocyanate serves as a key precursor for synthesizing a range of nitrogen-containing heterocycles. By selecting appropriate reaction partners containing multiple nucleophilic sites, chemists can direct the cyclization to form stable ring systems. For example, the reaction of a related benzothiophene-2-carbohydrazide with a benzoxazinone (B8607429) has been shown to produce a tri-substituted quinazolinone, demonstrating a pathway to complex fused systems. researchgate.net Similarly, reactions with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) lead to the formation of pyrazole (B372694) derivatives attached to the benzothiophene core. researchgate.net

The isocyanate intermediate can also be trapped by hydrazides to form semicarbazides, which can then undergo cyclization to form five-membered heterocycles like oxadiazoles (B1248032) or triazoles. While direct examples using the 3-carbonyl azide are specific, the reactivity patterns established with closely related benzothiophene carbohydrazides provide strong evidence for these synthetic routes. researchgate.net

A significant application of 1-benzothiophene-3-carbonyl azide and its derivatives is in the synthesis of thieno-fused heterocycles, where a new ring is built onto the existing thiophene (B33073) portion of the molecule. Thieno[2,3-d]pyrimidines, which are bioisosteres of the critical purine (B94841) scaffold, are a prominent class of compounds synthesized through this strategy. mdpi.com

The general approach involves reacting a benzothiophene derivative carrying a reactive functional group at the 3-position with reagents that can form a pyrimidine (B1678525) ring. For instance, thieno[2,3-d]pyrimidin-4-one derivatives can be synthesized by reacting a 2-aminobenzothiophene-3-carboxamide with aldehydes or by cyclizing a 2-acylamino-3-carboxamide derivative. nih.gov The isocyanate derived from 1-benzothiophene-3-carbonyl azide is an ideal precursor for forming such an acylamino intermediate, which can then undergo intramolecular cyclization to furnish the fused thieno[2,3-d]pyrimidine (B153573) ring system. These fused heterocycles are of significant interest in medicinal chemistry as potential kinase inhibitors and anticancer agents. nih.govnih.gov

Development of Advanced Synthetic Intermediates and Functional Molecules

The most crucial synthetic intermediate generated from 1-Benzothiophene-3-carbonyl azide is 1-benzothiophen-3-yl isocyanate . labshake.com This molecule is not typically isolated but is generated in situ and used immediately due to its high reactivity. wikipedia.orgresearchgate.net Its development via the Curtius rearrangement provides a gateway to a host of stable, functionalized molecules that serve as advanced intermediates for further synthetic elaboration.

The trapping of this isocyanate with various simple nucleophiles leads to a library of benzothiophene derivatives, as summarized in the table below.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Water | H₂O | Amine (-NH₂) | 3-Aminobenzothiophene |

| Alcohol | R-OH (e.g., Ethanol) | Carbamate (B1207046) (-NHCOOR) | Ethyl (1-benzothiophen-3-yl)carbamate |

| Amine | R-NH₂ (e.g., Aniline) | Urea (-NHCONHR) | 1-(1-Benzothiophen-3-yl)-3-phenylurea |

These resulting amines, carbamates, and ureas are significantly more stable than the isocyanate and can be isolated, purified, and used in subsequent reactions, such as cross-coupling or further heterocycle formations. nih.gov For example, the carbamate can act as a protected form of the amine, which can be deprotected under specific conditions for further functionalization.

Structure-Reactivity Relationships Guiding Synthetic Pathways of 1-Benzothiophene-3-carbonyl azide Derivatives

The synthetic pathways involving 1-Benzothiophene-3-carbonyl azide are governed by the distinct structure-reactivity relationship of the acyl azide functional group. wikipedia.org The reaction is initiated by the thermal or photochemical decomposition of the azide, which proceeds through a concerted mechanism. wikipedia.org In this process, the R-group (the 1-benzothiophene-3-yl moiety) migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen gas (N₂).

This concerted mechanism is crucial as it avoids the formation of a highly reactive, high-energy acyl nitrene intermediate, thus preventing undesirable side reactions and leading to a clean conversion to the isocyanate. wikipedia.org The migration of the benzothiophene group occurs with complete retention of its stereochemical configuration. The benzothiophene ring itself is a robust aromatic system that remains intact throughout the rearrangement and acts as a stable scaffold for the resulting functional groups.

The reactivity of the resulting 1-benzothiophen-3-yl isocyanate is dictated by the highly electrophilic nature of its central carbon atom. nih.gov This makes it susceptible to attack by a wide range of nucleophiles, which is the key to its utility in forming diverse products like ureas and carbamates. nih.gov The reaction's regioselectivity is therefore controlled by the choice of nucleophile used to trap the isocyanate intermediate. researchgate.net

Future Research Directions and Perspectives for 1 Benzothiophene 3 Carbonyl Azide

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The Curtius rearrangement of 1-benzothiophene-3-carbonyl azide (B81097) into its corresponding isocyanate is a pivotal transformation. While this reaction can be induced thermally, the development of catalytic systems offers the prospect of milder reaction conditions, improved yields, and greater control over selectivity.

Future investigations should focus on both Lewis and Brønsted acids, which have been shown to catalyze the Curtius rearrangement of other aromatic acyl azides. wikipedia.org For instance, the use of catalysts like boron trifluoride or boron trichloride (B1173362) has been reported to significantly lower the decomposition temperature for the rearrangement of benzazides by approximately 100 °C, while also enhancing the yield of the resulting isocyanate. wikipedia.org The exploration of a range of Lewis acids could lead to a highly efficient catalytic system tailored for 1-benzothiophene-3-carbonyl azide.

Furthermore, transition-metal catalysis presents a promising avenue. Catalytic systems involving copper and iron have been reported for Curtius-type reactions. advanceseng.comnih.gov Research into photocatalytic systems could also be a fruitful direction, as photochemical rearrangements of acyl azides can proceed through different mechanisms, potentially offering alternative reactivity and product profiles. nih.govrsc.org The development of such catalytic methods would be a significant step forward, making the synthesis of derivatives from 1-benzothiophene-3-carbonyl azide more efficient and accessible.

Table 1: Potential Catalytic Systems for the Curtius Rearrangement of 1-Benzothiophene-3-carbonyl azide

| Catalyst Type | Example Catalysts | Potential Advantages |

| Lewis Acids | Boron Trifluoride (BF₃), Boron Trichloride (BCl₃), Zinc(II) Triflate | Milder reaction conditions, increased isocyanate yield. wikipedia.orgnih.gov |

| Brønsted Acids | Strong protic acids | Potential for rate acceleration through protonation of the carbonyl oxygen. wikipedia.org |

| Transition Metals | Copper(II) Acetate (Cu(OAc)₂), Iron(II) complexes | Access to novel reaction pathways and catalytic cycles. advanceseng.comnih.gov |

| Photocatalysts | Organic dyes, semiconductor materials | Light-induced rearrangement under mild conditions, potential for unique selectivity. nih.govrsc.org |

Integration of 1-Benzothiophene-3-carbonyl azide into Flow Chemistry and Automated Synthesis Platforms

The integration of 1-benzothiophene-3-carbonyl azide into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of safety, efficiency, and scalability. Acyl azides are known to be potentially explosive, and their handling in traditional batch processes can be hazardous. Flow chemistry mitigates these risks by utilizing small reaction volumes in continuous-flow reactors, thereby minimizing the amount of hazardous material present at any given time. cam.ac.ukrsc.orgnih.govresearchgate.net

Future research should aim to develop robust flow protocols for the synthesis and subsequent Curtius rearrangement of 1-benzothiophene-3-carbonyl azide. This could involve the in-situ generation of the azide from 1-benzothiophene-3-carbonyl chloride, immediately followed by its rearrangement in a heated flow coil to produce 1-benzothiophene-3-isocyanate. cam.ac.uknih.gov This isocyanate can then be directly trapped with various nucleophiles in the flow stream to generate a library of derivatives, such as ureas and carbamates, in a highly efficient and automated manner. cam.ac.ukrsc.orgacs.org The use of monolithic azide reactors in a flow setup is another promising approach that has been developed for other acyl azides and could be adapted for this system. cam.ac.uk

The automation of these flow processes would enable high-throughput screening of reaction conditions and the rapid synthesis of a diverse range of compounds derived from 1-benzothiophene-3-carbonyl azide for various applications.

Table 2: Comparison of Batch versus Flow Synthesis for the Curtius Rearrangement

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to handling of larger quantities of potentially explosive acyl azides. | Enhanced safety due to small reaction volumes and containment within the reactor. researchgate.net |

| Efficiency | Often requires isolation of intermediates, leading to longer reaction times and potential for material loss. | In-situ generation and reaction of intermediates, leading to higher throughput and yields. acs.org |

| Scalability | Scaling up can be challenging and may introduce new safety concerns. | Straightforward scalability by extending reaction time or using parallel reactors. researchgate.net |

| Control | Less precise control over reaction parameters like temperature and mixing. | Precise control over temperature, pressure, and mixing, leading to better reproducibility. nih.gov |

Advanced Computational Modeling for Reaction Prediction and Design of 1-Benzothiophene-3-carbonyl azide Derivatives

Advanced computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of 1-benzothiophene-3-carbonyl azide and for the rational design of its derivatives. While experimental studies are essential, computational chemistry can provide deep mechanistic insights and guide experimental efforts, saving time and resources.

Future computational studies should focus on several key areas. Firstly, modeling the Curtius rearrangement of 1-benzothiophene-3-carbonyl azide can elucidate the reaction mechanism, determining whether it proceeds via a concerted pathway or a stepwise mechanism involving a nitrene intermediate. nih.govnih.govacs.org Such studies can also predict the activation energies for both thermal and catalyzed rearrangements, helping to identify the most promising catalytic systems. nih.gov

Secondly, computational models can be used to predict the reactivity of the resulting 1-benzothiophene-3-isocyanate with a wide range of nucleophiles. This would allow for the virtual screening of potential reactants and the prediction of the properties of the resulting products. Finally, DFT calculations can be employed to design novel derivatives of 1-benzothiophene-3-carbonyl azide with specific electronic or steric properties, tailoring them for particular applications in materials science or medicinal chemistry.

Development of Sustainable and Green Chemical Syntheses Involving 1-Benzothiophene-3-carbonyl azide

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on 1-benzothiophene-3-carbonyl azide should prioritize the development of more sustainable and environmentally friendly synthetic methods. numberanalytics.com

Another important aspect is the choice of reagents for the conversion of the carboxylic acid to the azide. Traditional methods often use reagents that generate stoichiometric waste. The development of catalytic or more atom-economical methods for this transformation would be highly beneficial. The use of greener solvents, or even solvent-free conditions, for the Curtius rearrangement and subsequent reactions should also be explored. The ultimate goal is to develop a synthetic pathway to and from 1-benzothiophene-3-carbonyl azide that minimizes waste, avoids hazardous reagents, and reduces energy consumption. numberanalytics.com

Q & A

Basic: What established synthetic routes exist for 1-Benzothiophene-3-carbonyl azide, and what are their key parameters?

Methodological Answer:

1-Benzothiophene-3-carbonyl azide (CAS 78676-35-4) is synthesized via two primary routes:

- Route 1: Shafiee et al. (1981) achieved 76% yield by reacting 1-benzothiophene-3-carboxylic acid with an azidating agent under controlled conditions, with purification via recrystallization .

- Route 2: Galvez et al. (1983) reported 98% yield using a modified Curtius rearrangement, employing diphenylphosphoryl azide (DPPA) in anhydrous tetrahydrofuran (THF) at low temperatures .

Key Variables:

| Parameter | Route 1 (76%) | Route 2 (98%) |

|---|---|---|

| Reactant | Carboxylic acid | Activated carbonyl |

| Solvent | Dichloromethane | THF |

| Temperature | Room temperature | 0–5°C |

| Purification | Recrystallization | Column chromatography |

Recommendation: Optimize reaction stoichiometry and solvent polarity to minimize side products.

Basic: How is 1-Benzothiophene-3-carbonyl azide characterized spectroscopically?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the azide group’s presence (δ ~210 ppm for carbonyl carbon).

- IR Spectroscopy: Strong absorbance at ~2100 cm (N stretch) and ~1700 cm (C=O stretch) .

- Mass Spectrometry: Molecular ion peak at m/z 203.22 (CHNOS) with fragmentation patterns matching the benzothiophene backbone .

Structural Validation: Use the InChIKey DRBLTQNCQJXSNU-UHFFFAOYSA-N (from Thermo Scientific data) for cross-referencing databases .

Advanced: How can this compound be applied in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation?

Methodological Answer:

1-Benzothiophene-3-carbonyl azide is ideal for CuAAC due to its stability and reactivity.

- Procedure:

Key Considerations:

- Avoid azide decomposition by excluding light and moisture.

- Optimize copper ligand (e.g., TBTA) to enhance regioselectivity toward 1,4-triazoles .

Advanced: What challenges arise in achieving high-purity 1-Benzothiophene-3-carbonyl azide, and how are they resolved?

Methodological Answer:

- Challenge 1: Residual carboxylic acid due to incomplete azidation.

- Solution: Use excess azidating agent (e.g., DPPA) and monitor reaction completion via IR spectroscopy.

- Challenge 2: Thermal instability during purification.

- Solution: Employ low-temperature column chromatography (silica gel, hexane/ethyl acetate gradient) .

Data Contradiction Analysis: The 76% vs. 98% yield discrepancy (Route 1 vs. 2) likely stems from differences in activation methods (Curtius rearrangement vs. direct azidation). Validate purity via H NMR integration of azide protons.

Advanced: How is this azide used in cross-linking studies for proteomic applications?

Methodological Answer:

- Application: As an azide-tagged cross-linker for affinity enrichment of biomolecules.

- Protocol (adapted from ):

Introduce the azide into proteins via metabolic labeling or chemical modification.

React with alkyne-functionalized resins under CuAAC conditions.

Cleave cross-links using reducing agents (e.g., DTT) and analyze via LC-MS/MS.

Advantage: Bio-orthogonal reactivity minimizes interference with native biological processes .

Advanced: How do researchers resolve contradictions in thermodynamic data (e.g., melting point discrepancies)?

Methodological Answer:

- Issue: Limited thermal data (e.g., missing mp) in public databases.

- Resolution:

- Perform differential scanning calorimetry (DSC) to determine decomposition temperature.

- Compare experimental results with computational predictions (e.g., Gaussian09 for Gibbs free energy).

- Cross-reference synthesis intermediates (e.g., 1-Benzothiophene-3-carboxylic acid, mp 213–214°C ) to infer stability trends.

Tables for Reference:

| Synthesis Route Comparison |

|---|

| Parameter |

| Reactant |

| Solvent |

| Yield |

| Key Spectroscopic Data |

|---|

| Technique |

| IR |

| H NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.